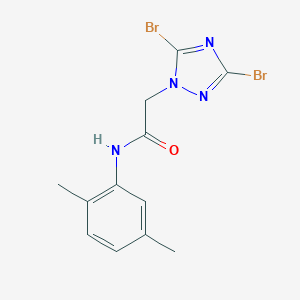
2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-N-(2,5-dimethylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-N-(2,5-dimethylphenyl)acetamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for laboratory experiments.
Mechanism Of Action
The mechanism of action of 2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-N-(2,5-dimethylphenyl)acetamide is not fully understood. However, studies have suggested that this compound may act by disrupting the cell membrane of fungal and bacterial cells, leading to cell death. Additionally, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
Studies have shown that 2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-N-(2,5-dimethylphenyl)acetamide has low toxicity and does not exhibit significant adverse effects on human cells. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.
Advantages And Limitations For Lab Experiments
2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-N-(2,5-dimethylphenyl)acetamide has several advantages for laboratory experiments, including its potent antifungal, antibacterial, and anticancer properties. Additionally, this compound is relatively easy to synthesize and purify. However, one limitation of this compound is its low solubility in water, which may affect its efficacy in certain applications.
Future Directions
There are several future directions for the study of 2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-N-(2,5-dimethylphenyl)acetamide. One direction is to further investigate its mechanism of action and biochemical and physiological effects. Additionally, this compound could be studied for its potential therapeutic applications in other areas, such as antiviral and antiparasitic therapies. Furthermore, future studies could focus on optimizing the synthesis and purification methods of this compound to improve its efficacy and reduce its limitations.
Synthesis Methods
The synthesis of 2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-N-(2,5-dimethylphenyl)acetamide has been achieved using different methods, including the reaction of 2,5-dimethylphenylacetic acid with 3,5-dibromo-1H-1,2,4-triazole in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). Other methods involve the reaction of 2,5-dimethylphenylacetic acid with 3,5-dibromo-1H-1,2,4-triazole in the presence of a base such as triethylamine (TEA) or sodium hydroxide (NaOH). The resulting product is a white crystalline solid that can be purified using various methods, including recrystallization or column chromatography.
Scientific Research Applications
2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-N-(2,5-dimethylphenyl)acetamide has been studied for its potential therapeutic applications, including its antifungal, antibacterial, and anticancer properties. Studies have shown that this compound exhibits potent antifungal activity against various fungal strains, including Candida albicans and Aspergillus flavus. Additionally, this compound has been shown to have antibacterial activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. Furthermore, 2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-N-(2,5-dimethylphenyl)acetamide has been studied for its potential anticancer properties, showing promising results in inhibiting the growth of cancer cells.
properties
Product Name |
2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-N-(2,5-dimethylphenyl)acetamide |
|---|---|
Molecular Formula |
C12H12Br2N4O |
Molecular Weight |
388.06 g/mol |
IUPAC Name |
2-(3,5-dibromo-1,2,4-triazol-1-yl)-N-(2,5-dimethylphenyl)acetamide |
InChI |
InChI=1S/C12H12Br2N4O/c1-7-3-4-8(2)9(5-7)15-10(19)6-18-12(14)16-11(13)17-18/h3-5H,6H2,1-2H3,(H,15,19) |
InChI Key |
BQUWVAXHGHDAME-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CN2C(=NC(=N2)Br)Br |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CN2C(=NC(=N2)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B277382.png)
![N-(5-chloro-2-methylphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B277383.png)
![N-(4-bromo-2-methylphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B277385.png)
![N-(4-bromo-2-fluorophenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B277386.png)
![N-(4-ethylphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B277387.png)
![N-(2-ethyl-6-methylphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B277389.png)
![N-(2,6-dimethylphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B277390.png)
![4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-[4-(piperidin-1-ylcarbonyl)phenyl]butanamide](/img/structure/B277391.png)
![4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B277392.png)
![N-(4-bromo-2-methylphenyl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B277394.png)
![4-({4-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoyl}amino)benzoic acid](/img/structure/B277397.png)
![4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-mesitylbutanamide](/img/structure/B277400.png)
![4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-[4-(4-morpholinylsulfonyl)phenyl]butanamide](/img/structure/B277402.png)
![Methyl 4-({4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]butanoyl}amino)benzoate](/img/structure/B277405.png)